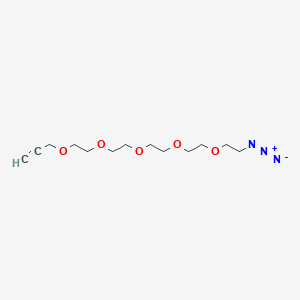

Propargyl-PEG5-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-15-16-14/h1H,3-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVOUQDZNKRSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of a Versatile Heterobifunctional Linker.

Introduction

Propargyl-PEG5-azide is a heterobifunctional chemical linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a terminal propargyl group and an azide group connected by a five-unit polyethylene glycol (PEG) spacer, allows for precise and efficient covalent ligation to two different molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, experimental methodologies for its application, and its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a valuable tool for researchers due to its well-defined chemical structure and advantageous physicochemical properties. The PEG spacer enhances aqueous solubility and biocompatibility, while the terminal functional groups provide orthogonal reactivity for "click chemistry" reactions.[2]

Chemical and Physical Data

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Alkyne-PEG5-Azide | N/A |

| CAS Number | 1589522-62-2 | [3] |

| Molecular Formula | C13H23N3O5 | [1] |

| Molecular Weight | 301.34 g/mol | |

| Appearance | Liquid | BroadPharm Safety Data Sheet |

| Purity | >95% | JenKem Technology |

| Storage | -20°C for long-term storage | MedChemExpress |

Solubility and Stability

| Property | Description | Source |

| Solubility | Soluble in water, DMSO, DCM, and DMF. | BroadPharm Technical Data |

| Stability | Stable under recommended storage conditions. Avoid heat, flames, and oxidizing agents. | BroadPharm Safety Data Sheet |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from a commercially available PEG diol. The following is a representative protocol for the synthesis of a heterobifunctional PEG linker with propargyl and azide functionalities. This method is adapted from established procedures for the synthesis of similar heterobifunctional PEG linkers.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentaethylene glycol (PEG5-diol)

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN3)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) to the solution and stir for 30 minutes.

-

Add propargyl bromide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield mono-propargyl-PEG5-alcohol.

-

-

Mesylation of Mono-propargyl-PEG5-alcohol:

-

Dissolve the mono-propargyl-PEG5-alcohol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add triethylamine (1.5 equivalents).

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir at 0°C for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield propargyl-PEG5-mesylate.

-

-

Azidation of Propargyl-PEG5-mesylate:

-

Dissolve the propargyl-PEG5-mesylate (1 equivalent) in anhydrous DMF.

-

Add sodium azide (3 equivalents) and heat the reaction to 80°C overnight.

-

Cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Bioconjugation: Click Chemistry

This compound is a prime reagent for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. The propargyl and azide groups of this linker can participate in two main types of click reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne (like the propargyl group) and an azide, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage.

Experimental Protocol: CuAAC Conjugation of a Biomolecule

Materials:

-

This compound

-

Azide- or alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed to dissolve components)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide- or alkyne-modified biomolecule in PBS.

-

Prepare a 10 mM stock solution of this compound in DMSO or PBS.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the biomolecule solution and a 2-5 fold molar excess of the this compound solution.

-

Add the THPTA or TBTA ligand to the reaction mixture (final concentration ~1 mM).

-

Add CuSO4 to the reaction mixture (final concentration ~0.5 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (final concentration ~5 mM).

-

Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with an azide, making it ideal for applications in living systems where copper toxicity is a concern.

Experimental Protocol: SPAAC Conjugation in a Biological System

Materials:

-

This compound (for introducing the azide) or a molecule containing a strained alkyne (e.g., DBCO-NHS ester)

-

A biomolecule of interest modified with the complementary functional group (azide or strained alkyne)

-

Cell culture medium or appropriate biological buffer

Procedure:

-

Modification of the Biomolecule:

-

If the target biomolecule does not contain an azide or strained alkyne, it must first be modified. For example, a protein can be reacted with DBCO-NHS ester to introduce the strained alkyne.

-

The other molecule can be synthesized with or modified to contain an azide, for example, by using this compound to link to another functional group.

-

-

Conjugation Reaction:

-

Dissolve the azide-modified and strained alkyne-modified molecules in a biocompatible buffer or cell culture medium.

-

Mix the two components, typically with the smaller molecule in slight molar excess.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Analysis:

-

The resulting conjugate can be analyzed by methods such as SDS-PAGE with fluorescence imaging (if one of the components is fluorescently labeled) or mass spectrometry.

-

Application in Drug Development

This compound is a key component in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the ADC to cancer cells expressing a specific antigen, and upon internalization, the payload is released, leading to cell death. This compound can be used to link the antibody to the payload.

Workflow for ADC Synthesis using this compound:

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway of ADC Action:

Caption: Signaling pathway of ADC internalization and action.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker like this compound.

Workflow for PROTAC Synthesis using this compound:

Caption: Workflow for PROTAC synthesis using this compound.

Signaling Pathway of PROTAC-mediated Protein Degradation:

References

Propargyl-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and applications of Propargyl-PEG5-azide, a versatile heterobifunctional linker for advanced bioconjugation.

This compound is a poly(ethylene glycol) (PEG)-based molecule functionalized with a terminal propargyl group and a terminal azide group. This unique structure positions it as a key reagent in the field of bioconjugation, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The five-unit PEG chain enhances aqueous solubility and provides a flexible spacer arm, while the terminal reactive groups enable efficient and specific covalent bond formation through "click chemistry".

Core Chemical and Physical Properties

The defining characteristic of this compound is its bifunctionality, which allows for the sequential or orthogonal conjugation of two different molecular entities. The propargyl group (a terminal alkyne) and the azide group are partners in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C13H23N3O5 | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| Purity | Typically >95% | [2][3][4] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | |

| Storage Conditions | -20°C for long-term storage |

Key Applications in Research and Drug Development

This compound's utility stems from its role as a linker in connecting a targeting moiety to a payload or another functional molecule.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody. The PEG spacer can improve the pharmacokinetic properties of the ADC.

-

PROTACs: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Bioconjugation: It is widely used for PEGylation, chemical modification, and the synthesis of various bioconjugates. The propargyl group can react with azide-containing molecules, and the azide group can react with molecules containing alkynes, BCN, or DBCO.

Experimental Protocols

A common application of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below is a general protocol for this procedure.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of an alkyne-containing molecule (such as this compound) to an azide-containing molecule. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 10 mM in water)

-

Ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO/t-BuOH)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Appropriate reaction buffer (e.g., PBS, pH 7.4)

-

Solvents (e.g., DMSO, t-BuOH)

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound and the azide-containing molecule in the reaction buffer to the desired final concentrations.

-

-

Preparation of Copper/Ligand Complex:

-

In a separate tube, mix the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

-

-

Reaction Initiation:

-

Add the copper/ligand complex to the mixture of reactants. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

-

-

Quenching and Purification:

-

Once the reaction is complete, it can be quenched by adding a chelating agent such as EDTA to remove the copper.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and byproducts.

-

Visualizing Workflows and Mechanisms

Diagrams illustrating the chemical reactions and experimental workflows involving this compound can aid in understanding its application.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Caption: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Propargyl-PEG5-azide, a heterobifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines detailed experimental protocols, quantitative characterization data, and the functional context of this versatile molecule.

Introduction

This compound is a chemical linker featuring a propargyl group at one terminus and an azide group at the other, connected by a five-unit polyethylene glycol (PEG) spacer. This structure allows for orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and efficient conjugation of different molecular entities.[1] The PEG chain enhances solubility and provides a flexible spacer, which is often crucial for the biological activity of the final conjugate.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available hexaethylene glycol. The general strategy involves the sequential functionalization of the terminal hydroxyl groups.

Synthetic Workflow

The overall synthetic scheme involves three main steps: 1) Monotosylation of hexaethylene glycol, 2) Azidation of the tosylated PEG, and 3) Propargylation of the remaining hydroxyl group.

Experimental Protocols

Step 1: Synthesis of Mono-tosyl-hexaethylene glycol (TsO-PEG6-OH)

-

To a solution of hexaethylene glycol (1 equivalent) in pyridine at 0 °C, a solution of p-toluenesulfonyl chloride (TsCl, 0.9 equivalents) in pyridine is added dropwise with stirring.

-

The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

-

The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane (DCM) and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is performed by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure mono-tosyl-hexaethylene glycol.

Step 2: Synthesis of 1-Azido-17-hydroxy-3,6,9,12,15-pentaoxaheptadecane (N3-PEG6-OH)

-

Mono-tosyl-hexaethylene glycol (1 equivalent) is dissolved in dimethylformamide (DMF).

-

Sodium azide (NaN3, 3 equivalents) is added, and the mixture is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the solvent is removed under vacuum.

-

The residue is taken up in water and extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the azido-PEG alcohol.[3]

Step 3: Synthesis of this compound

-

To a solution of the azido-PEG alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.2 equivalents) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Propargyl bromide (1.1 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is carefully quenched with water, and the THF is removed under reduced pressure.

-

The aqueous residue is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product, this compound, is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Characterization

The structure and purity of this compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

| Parameter | Value |

| Molecular Formula | C13H23N3O5 |

| Molecular Weight | 301.34 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (by HPLC) | >95% |

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.21 | d | 2H | -O-CH₂ -C≡CH |

| 3.68 - 3.60 | m | 20H | -O-CH₂CH₂ -O- |

| 3.39 | t | 2H | -CH₂ -N₃ |

| 2.44 | t | 1H | -C≡CH |

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| 79.5 | -C≡C H |

| 74.8 | -C≡C H |

| 70.6 - 70.0 | -O-C H₂C H₂-O- |

| 69.2 | -O-C H₂-C≡CH |

| 58.7 | -O-C H₂-C≡CH |

| 50.7 | -C H₂-N₃ |

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Method: The sample is dissolved in methanol and analyzed in positive ion mode.

-

Expected m/z: 302.17 [M+H]⁺, 324.15 [M+Na]⁺

Application in PROTAC-mediated Degradation of BCR-ABL

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC composed of a ligand for an E3 ubiquitin ligase and a ligand for a target protein, joined by a linker, induces the degradation of the target protein. As an example, a PROTAC targeting the oncogenic BCR-ABL fusion protein in chronic myeloid leukemia (CML) can be synthesized using this linker.[4][5]

PROTAC Mechanism of Action

The PROTAC brings the BCR-ABL protein into proximity with an E3 ligase (e.g., Cereblon or VHL), leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

Impact on BCR-ABL Signaling Pathway

The degradation of BCR-ABL inhibits its downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for the proliferation and survival of CML cells.

Conclusion

This compound is a key building block in modern drug development, enabling the construction of complex and highly specific therapeutic agents. The synthetic and analytical protocols provided in this guide offer a framework for researchers to produce and characterize this important linker for their specific applications. The example of its use in a BCR-ABL PROTAC highlights the potential of this technology to address significant challenges in oncology and other therapeutic areas.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG5-azide mechanism of action in click chemistry

An In-Depth Technical Guide to the Mechanism of Action of Propargyl-PEG5-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, offers a powerful and highly efficient method for the covalent ligation of molecular entities. Its high regioselectivity, tolerance of diverse functional groups, and favorable kinetics have established it as an indispensable tool in bioconjugation, drug discovery, and materials science. This guide delves into the core mechanism of the CuAAC reaction with a specific focus on this compound, a versatile bifunctional linker. We will explore the roles of its constituent parts—the propargyl group, the azide moiety, and the polyethylene glycol (PEG) linker—and provide a detailed examination of the catalytic cycle, quantitative reaction parameters, and a comprehensive experimental protocol.

Introduction: The Role of this compound

This compound is a heterobifunctional reagent designed for click chemistry applications. It contains two key reactive groups at opposite ends of a flexible spacer:

-

Propargyl Group (Terminal Alkyne): This functional group (HC≡C-CH₂-) serves as the alkyne component in the CuAAC reaction. Terminal alkynes like the propargyl group are excellent substrates for this reaction due to their high reactivity, stability, and ease of installation into molecules of interest[1].

-

Azide Group (-N₃): This is the complementary functional group that reacts with the alkyne to form a stable 1,2,3-triazole ring. Like alkynes, azides are small, stable, and largely absent from biological systems, making the reaction highly bioorthogonal[1][2].

-

PEG5 Linker: The five-unit polyethylene glycol chain acts as a hydrophilic spacer. This PEG linker is critical for applications in biological systems as it significantly enhances the water solubility of the reagent and any molecule it is attached to[3][4]. Furthermore, it provides a flexible, defined-length connection that separates the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

This combination makes this compound an ideal tool for covalently linking two different molecules, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or for attaching imaging agents to biomolecules.

The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a multi-step catalytic cycle mediated by a copper(I) catalyst. While early proposals considered a mononuclear copper mechanism, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as being kinetically dominant. This pathway explains the dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and the exclusive formation of the 1,4-disubstituted triazole isomer.

The catalytic cycle proceeds through the following key stages:

-

Formation of Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne (the propargyl group) to a Cu(I) center. This coordination acidifies the terminal alkyne proton, facilitating its removal and the formation of a copper acetylide intermediate. A second Cu(I) ion then coordinates to the alkyne's π-system, forming a dinuclear π,σ-bis(copper) acetylide complex.

-

Coordination of the Azide: The azide molecule coordinates to one of the copper centers of the dinuclear complex. This brings the two reactive partners into close proximity and activates them for the subsequent cycloaddition.

-

Cycloaddition and Metallacycle Formation: The terminal nitrogen of the coordinated azide attacks the internal carbon of the copper-bound alkyne. This concerted or very rapid stepwise process forms the first C-N bond and results in a strained six-membered copper metallacycle intermediate.

-

Ring Contraction and Triazolide Formation: The metallacycle rapidly rearranges and undergoes ring contraction to form a more stable dinuclear copper triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond. A proton source, often another molecule of the terminal alkyne, cleaves the bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active dinuclear copper catalyst, allowing the cycle to continue.

Quantitative Data and Reaction Parameters

The CuAAC reaction is known for its high efficiency, often achieving near-quantitative yields. The reaction kinetics are rapid, with many bioconjugation reactions reaching completion in under an hour at room temperature. The table below summarizes typical parameters for CuAAC reactions, providing a starting point for experimental design.

| Parameter | Typical Range/Value | Notes | Source(s) |

| Yield | >90% (often near-quantitative) | Highly dependent on substrate purity, catalyst activity, and optimized conditions. Yields of 91-97% have been reported for PEGylated substrates. | |

| Reaction Time | 15 min - 4 hours | Most reactions are complete within 1-2 hours at room temperature. Sterically hindered substrates may require longer times or gentle heating. | |

| Temperature | Room Temperature (20-25°C) | The reaction is typically performed at ambient temperature. For difficult substrates, temperatures up to 70°C may be used, but this risks degradation of sensitive biomolecules. | |

| Alkyne/Azide Concentration | 10 µM - 10 mM | For bioconjugation, concentrations are typically in the µM to low mM range. A slight excess (1.1-2 fold) of the less valuable reagent can drive the reaction to completion. | |

| Copper(II) Source (pre-catalyst) | 50 µM - 1 mM | A common starting concentration for bioconjugation is 100-250 µM. | |

| Reducing Agent (e.g., Sodium Ascorbate) | 1-10 mM (5-50 eq. to Cu) | A fresh solution should always be used to ensure efficient reduction of Cu(II) to the active Cu(I) state. | |

| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 250 µM - 5 mM (5 eq. to Cu) | Ligands are crucial for preventing Cu(I) oxidation, accelerating the reaction, and protecting biomolecules from oxidative damage. A 5:1 ligand-to-copper ratio is common. | |

| Observed Rate Constant (k_obs) | ~1.1 min⁻¹ | This value was reported for a rapid DNA-templated ligation using a propargyl ether, demonstrating the high speed of the reaction under optimized conditions. |

Detailed Experimental Protocol

This section provides a general, step-by-step protocol for a small-scale CuAAC bioconjugation reaction in an aqueous buffer using a Propargyl-PEG-linked molecule and an Azide-linked molecule.

Materials:

-

Alkyne-functionalized molecule (e.g., Propargyl-PEG5-Protein)

-

Azide-functionalized molecule (e.g., Azido-PEG-Small Molecule Drug)

-

Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.4

-

Stock Solutions (prepare fresh or store appropriately):

-

Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

-

Ligand (THPTA): 50 mM in deionized water.

-

Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh immediately before use).

-

Azide-molecule: 10 mM in DMSO or water.

-

Procedure:

-

Prepare Reactant Solution: In a microcentrifuge tube, add your alkyne-functionalized molecule to the reaction buffer to the desired final volume and concentration (e.g., a final concentration of 100 µM).

-

Add Azide Component: Add the azide-functionalized molecule from its stock solution to achieve a slight molar excess (e.g., 1.5 equivalents).

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst/ligand premix. For a 500 µL final reaction volume with a target of 250 µM Cu and 1.25 mM Ligand:

-

Add 6.25 µL of 20 mM CuSO₄ stock.

-

Add 12.5 µL of 50 mM THPTA stock.

-

Vortex briefly to mix.

-

-

Add Catalyst: Add the entire catalyst/ligand premix to the main reaction tube containing the alkyne and azide.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM).

-

Incubate: Gently mix the tube by inversion or place it on a slow rotator. Allow the reaction to proceed at room temperature for 1-2 hours. Keep the tube closed to minimize oxygen exposure.

-

Quench and Purify (Optional): The reaction can be stopped by adding a copper chelator like EDTA. The final conjugate can be purified from the catalyst and excess reagents using methods appropriate for the molecules involved, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a robust and highly dependable ligation chemistry. The mechanism, proceeding through a dinuclear copper intermediate, ensures rapid reaction rates and exquisite control over the product's regiochemistry. Reagents like this compound are purpose-built to leverage this mechanism, providing a water-soluble, flexible linker that is perfectly suited for the complex demands of bioconjugation and drug development. By understanding the core mechanism and optimizing key reaction parameters such as catalyst, ligand, and reagent concentrations, researchers can effectively harness the power of click chemistry to construct complex molecular architectures with precision and efficiency.

References

Propargyl-PEG5-azide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-azide is a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. As a polyethylene glycol (PEG)-based linker, it possesses both a propargyl group and an azide moiety, enabling covalent bond formation through "click chemistry." This guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and protocols to facilitate its effective use in research and development.

Solubility Profile

The solubility of this compound is largely dictated by its PEG component, which imparts hydrophilicity. While specific quantitative data for this molecule is not extensively published, a qualitative and semi-quantitative profile can be derived from the general behavior of PEG compounds and data from closely related analogues.

PEGs are known to be soluble in water and a variety of organic solvents.[1][2][3][4] The presence of the terminal propargyl and azide groups does not significantly alter this general solubility. A related compound, Propargyl-PEG3-amine, is noted to be soluble in water, DMSO, DCM, and DMF.[3]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Examples | Solubility |

| Aqueous Buffers | PBS, Tris, HEPES | Soluble |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble |

| Chlorinated Organic Solvents | Dichloromethane (DCM), Chloroform | Soluble |

| Alcohols | Ethanol, Methanol | Less Soluble |

| Aromatic Hydrocarbons | Toluene | Less Soluble |

| Ethers | Diethyl ether | Insoluble |

For a more specific, albeit estimated, quantitative measure, data from a shorter analogue provides a useful reference point.

Table 2: Quantitative Solubility of a Propargyl-PEG Analogue

| Compound | Solvent | Reported Solubility |

| Propargyl-PEG1-acid | DMSO | 45 mg/mL |

Note: This value is for a different molecule and should be considered an estimate. Empirical determination for the specific application is recommended.

Stability and Handling

The stability of this compound is a function of its three core components: the PEG backbone, the propargyl end-group, and the azide end-group. Each presents unique considerations for storage and handling.

The PEG backbone is generally stable, but aqueous solutions can be susceptible to degradation over time, a process accelerated by heat, light, and the presence of oxygen. This degradation can lead to a decrease in pH and an increase in ionic strength.

The organic azide group is an energetic functional group and requires careful handling. While the carbon-to-nitrogen ratio of this compound (C13H23N3O5) suggests it is relatively stable for laboratory use, precautions are necessary. Organic azides can be sensitive to heat, light, shock, and pressure. They are incompatible with strong acids, which can form the highly explosive and toxic hydrazoic acid. Contact with heavy metals and their salts should also be avoided as this can lead to the formation of shock-sensitive metal azides. It is advisable to avoid using metal spatulas for handling azide compounds.

Table 3: Stability and Recommended Handling of this compound

| Condition/Factor | Recommendation |

| Long-Term Storage (Solid) | Store at -20°C in a tightly sealed container, protected from light. |

| Stock Solution Storage | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For optimal stability, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. |

| Temperature | Avoid high temperatures. |

| Light | Store protected from light. |

| pH | Avoid strongly acidic conditions to prevent the formation of hydrazoic acid. |

| Incompatible Materials | Strong acids, heavy metals and their salts, strong oxidizing agents, and halogenated solvents. |

| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (gloves, safety goggles). Avoid using metal spatulas. |

Experimental Protocols

Protocol 1: Generalized Method for Solubility Determination

This protocol provides a general framework for determining the solubility of this compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., 1 mL of PBS) in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Place the tube on a rotator or shaker and equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully remove a precise volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of the dissolved this compound using a suitable analytical technique. Given the lack of a strong chromophore, this could be achieved via:

-

Quantitative NMR (qNMR): By integrating a characteristic proton signal against a known concentration of an internal standard.

-

LC-MS: By generating a standard curve with known concentrations of the compound.

-

Derivatization: By reacting the azide or alkyne in the supernatant with a chromophoric or fluorophoric partner and quantifying the product via UV-Vis or fluorescence spectroscopy.

-

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a typical "click chemistry" reaction, which is a primary application of this compound. This demonstrates the conditions under which the linker must remain stable and reactive.

-

Reagent Preparation:

-

Dissolve the alkyne-containing molecule (Molecule A) in a suitable solvent mixture, such as a combination of water and a water-miscible organic solvent like DMSO or t-butanol.

-

Dissolve this compound in the same solvent.

-

Prepare fresh stock solutions of the copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A typical concentration is 100 mM for each.

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as TBTA or BTTAA, in DMSO.

-

-

Reaction Assembly:

-

In a reaction vial, combine the alkyne-containing Molecule A and this compound. A slight molar excess (1.1 to 1.5 equivalents) of one reagent may be used to drive the reaction to completion.

-

Add the copper(I)-stabilizing ligand to the mixture (typically 1-2 mole equivalents relative to copper).

-

Add the sodium ascorbate solution (typically 5 mole equivalents).

-

Initiate the reaction by adding the copper(II) sulfate solution (typically 0.5 to 1 mole equivalent). The final copper concentration is usually in the range of 50-200 µM.

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by LC-MS or TLC.

-

-

Purification:

-

Upon completion, the newly formed triazole-linked conjugate can be purified from the catalyst and unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.

-

Visualizations

The following diagrams illustrate the key workflow and stability considerations for this compound.

Caption: Workflow of a typical CuAAC reaction.

Caption: Factors influencing the stability of the molecule.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. pH-Trigger Releasable PEGs / NOF Europe [nofeurope.com]

- 3. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]

- 4. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG5-azide: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Propargyl-PEG5-azide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Data

This compound is a versatile chemical tool featuring a terminal propargyl group and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal click chemistry reactions, making it an invaluable component in the modular synthesis of complex biomolecules.

| Property | Value | Reference |

| CAS Number | 1589522-62-2 | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| Molecular Formula | C13H23N3O5 | [1] |

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of this compound makes it a cornerstone in modern bioconjugation strategies, primarily through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, for which this compound is a prime candidate, plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. A linker, such as this compound, is used to attach the cytotoxic payload to a monoclonal antibody that recognizes a tumor-specific antigen. The PEG component of the linker can enhance the solubility and stability of the ADC, potentially leading to improved pharmacokinetic properties.

Experimental Protocols

The following is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using a bifunctional PEG linker like this compound for the conjugation of two molecular components (Component A-alkyne and Component B-azide). This protocol is based on established methods for click chemistry in bioconjugation.

Materials:

-

Component A with a terminal alkyne group

-

Component B with a terminal azide group (e.g., this compound can serve as one of the components if the other has the corresponding functional group)

-

Copper(II) sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Solvent (e.g., water, DMSO, t-BuOH/water mixture)

-

Phosphate-buffered saline (PBS), pH 7.4 for biological molecules

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Component A-alkyne in a suitable solvent (e.g., DMSO or water).

-

Prepare a 10 mM stock solution of Component B-azide in a suitable solvent.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine Component A-alkyne and Component B-azide in a 1:1.2 molar ratio in your chosen reaction buffer or solvent. The final concentration of the limiting component should typically be in the range of 1-10 mM for small molecule conjugation or lower for biomolecule labeling.

-

In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 stock solution with the ligand stock solution. The ligand to copper ratio is often 5:1 to protect biomolecules from oxidative damage.

-

Add the copper/ligand solution to the reaction mixture containing the alkyne and azide components. The final concentration of copper is typically between 50-250 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC for small molecules, or SDS-PAGE for proteins.

-

-

Quenching and Purification:

-

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.

-

The final conjugate can be purified using appropriate chromatographic techniques such as size-exclusion chromatography for biomolecules or reverse-phase HPLC for small molecules.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes where this compound is utilized.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Workflow for bioconjugation using this compound.

References

Bifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone in the development of biopharmaceuticals. This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their stability, solubility, and circulation time while reducing immunogenicity.[1][2] Bifunctional PEG linkers are at the heart of this technology, providing a versatile platform for the precise and stable conjugation of biomolecules. This guide offers a comprehensive overview of bifunctional PEG linkers, their chemical properties, and their applications in bioconjugation, with a particular focus on their role in the creation of advanced therapeutics such as antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are provided to assist researchers in the rational design and execution of their bioconjugation strategies.

Introduction to Bifunctional PEG Linkers

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer.[1] Bifunctional PEG linkers are PEG chains that have reactive functional groups at both ends, allowing for the covalent linkage of two different molecules.[3][] These linkers can be classified into two main categories:

-

Homobifunctional PEG Linkers: These possess identical reactive groups at each end and are primarily used for cross-linking molecules with the same type of functional group.

-

Heterobifunctional PEG Linkers: These have different reactive groups at each end, enabling the sequential and specific conjugation of two different molecules. This specificity is crucial in the development of complex bioconjugates like ADCs, where a targeting moiety (e.g., an antibody) is linked to a therapeutic payload.

The PEG spacer itself offers several advantages, including increased hydrophilicity, which can mitigate the aggregation of hydrophobic drugs, and the creation of a protective "shield" that can reduce immunogenicity and prolong circulation half-life.

Properties and Advantages of PEG Linkers in Bioconjugation

The incorporation of a PEG linker into a bioconjugate imparts several beneficial properties that are critical for therapeutic applications.

Physicochemical Properties

| Property | Advantage in Bioconjugation |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which is crucial for intravenous administration and reduces the risk of aggregation. |

| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, minimizing adverse reactions. |

| Flexibility | The PEG chain's flexibility can help to minimize steric hindrance between the conjugated molecules, preserving their biological activity. |

| Defined Spacer Length | The use of monodisperse PEG linkers with a precise number of PEG units provides exact control over the distance between the conjugated molecules, which is important for optimizing biological activity. |

Pharmacokinetic and Pharmacodynamic Advantages

| Advantage | Mechanism |

| Prolonged Circulation Half-Life | The increased hydrodynamic size of the PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream. |

| Increased Stability | The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the bioconjugate from degradation. |

| Reduced Immunogenicity | The PEG linker can mask antigenic sites on the surface of a therapeutic protein, reducing the likelihood of an immune response. |

| Improved Pharmacokinetics | By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing. |

Quantitative Impact of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG linker is a critical parameter that can be tuned to optimize the pharmacokinetic profile of an antibody-drug conjugate.

| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vivo Half-Life (t½) (hours) |

| No PEG | ~8.5 | - |

| PEG2 | High | - |

| PEG4 | Moderate-High | - |

| PEG8 | ~4.5 | ~150 |

| PEG12 | ~3.0 | ~170 |

| PEG24 | ~2.5 | ~180 |

Data synthesized from studies on ADCs with varying PEG linker lengths. Absolute values can vary depending on the specific antibody, payload, and experimental model.

Longer PEG chains generally lead to a decrease in the clearance rate and an increase in the in vivo half-life of ADCs. This is attributed to the increased hydrodynamic radius of the conjugate, which reduces renal filtration. However, there can be a trade-off, as very long PEG chains may sometimes negatively impact the in vitro potency of the ADC due to steric hindrance.

Common Chemistries for Bioconjugation with Bifunctional PEG Linkers

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecules to be linked.

Amine-Reactive Chemistry (NHS-Ester)

-

Target: Primary amines (-NH2) found on lysine residues and the N-terminus of proteins.

-

Reactive Group: N-Hydroxysuccinimide (NHS) ester.

-

Reaction: Forms a stable amide bond.

-

pH: Typically performed at pH 7.2-8.5.

Thiol-Reactive Chemistry (Maleimide)

-

Target: Sulfhydryl groups (-SH) on cysteine residues.

-

Reactive Group: Maleimide.

-

Reaction: Forms a stable thioether bond.

-

pH: Typically performed at pH 6.5-7.5.

Click Chemistry

-

Concept: A set of biocompatible, highly efficient, and specific reactions.

-

Common Types:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst.

-

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): Copper-free and ideal for use in living systems.

-

-

Reactive Groups: Azides and alkynes (or strained alkynes like DBCO).

Experimental Protocols

Protocol for Two-Step ADC Synthesis using a Heterobifunctional PEG Linker (NHS-Ester and Maleimide)

This protocol describes the conjugation of a drug payload to an antibody using a Mal-(PEG)n-NHS Ester linker.

Materials:

-

Antibody (Protein-NH2)

-

Drug payload with a free sulfhydryl group (Payload-SH)

-

Mal-(PEG)n-NHS Ester

-

Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., cysteine)

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in Conjugation Buffer A to a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Linker Activation of Antibody:

-

Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of organic solvent should not exceed 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

-

Removal of Excess Linker:

-

Remove the unreacted Mal-(PEG)n-NHS Ester using a desalting column equilibrated with Conjugation Buffer A.

-

-

Conjugation of Drug Payload:

-

Combine the desalted, maleimide-activated antibody with the sulfhydryl-containing drug payload. A molar ratio of payload to antibody of 3-5 is common.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

(Optional) Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine and incubating for 15 minutes.

-

-

Purification:

-

Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

-

Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

-

Azide-functionalized biomolecule (e.g., Azide-PEG-Biomolecule)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions:

-

200 mM THPTA ligand in water.

-

100 mM CuSO₄ in water.

-

100 mM sodium ascorbate in water (prepare fresh).

-

Azide- and alkyne-containing molecules at desired concentrations in a suitable buffer.

-

-

Prepare Catalyst Premix:

-

A few minutes before the reaction, mix the CuSO₄ and THPTA ligand solutions at a 1:2 molar ratio.

-

-

Reaction:

-

In a reaction vessel, combine the azide- and alkyne-functionalized molecules.

-

Add the THPTA/CuSO₄ premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as SEC, to remove the catalyst and excess reagents.

-

Purification and Characterization of PEGylated Bioconjugates

The purification and characterization of the final conjugate are critical steps to ensure its quality and homogeneity.

Purification Techniques

| Technique | Principle | Application |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Efficiently removes unreacted PEG linkers, drug payloads, and other small molecule byproducts. |

| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can separate PEGylated species from the unreacted protein, as PEGylation can alter the surface charge. |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Useful for separating PEGylated proteins, as the PEG chains can shield hydrophobic regions. |

| Dialysis/Ultrafiltration | Separates molecules based on molecular weight cutoff membranes. | A simple method for removing small molecule impurities. |

Characterization Methods

| Technique | Information Obtained |

| SDS-PAGE | Provides an initial assessment of conjugation efficiency and the molecular weight distribution of the conjugate. |

| UV-Vis Spectroscopy | Can be used to determine the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance spectrum. |

| Mass Spectrometry (e.g., ESI-MS) | Provides the exact mass of the conjugate, allowing for the determination of the DAR and the degree of PEGylation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for peptide mapping to identify the specific sites of PEGylation on the protein. |

| ELISA | Can be used to assess the binding affinity of the antibody portion of the conjugate to its target antigen. |

Visualization of Experimental Workflows

Workflow for ADC Synthesis using a Heterobifunctional PEG Linker

References

An Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the quintessential example of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2] This reaction's unparalleled efficiency, broad scope, and stereospecificity have established it as a powerful tool for covalently linking molecular entities.[2][3] Independently discovered by the groups of Morten Meldal and K. Barry Sharpless in 2002, the CuAAC reaction transforms terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles with remarkable precision.[4] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which demands elevated temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature, exclusively forming the 1,4-disubstituted product. This guide provides a comprehensive overview of the CuAAC reaction, detailing its mechanism, experimental protocols, and applications in modern research and drug development.

The Core Mechanism: A Dinuclear Copper Pathway

The CuAAC reaction exhibits a phenomenal rate acceleration, on the order of 10⁷ to 10⁸, compared to its uncatalyzed counterpart. While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically dominant mechanism. Kinetic studies have revealed a second-order dependence on the copper(I) concentration, strongly suggesting the involvement of two copper atoms in the rate-determining step.

The catalytic cycle is understood to proceed through the following key steps:

-

Generation of Copper(I) Acetylide: The cycle begins with the coordination of a copper(I) catalyst to the terminal alkyne. This π-coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic copper(I) acetylide intermediate. This process is so facile that it can occur even in acidic media.

-

Formation of a Dinuclear Copper Intermediate: The initially formed copper acetylide can coordinate with a second copper(I) center, forming a dinuclear σ,π-bis(copper) acetylide complex.

-

Azide Coordination and Cycloaddition: An organic azide coordinates to one of the copper centers. This brings the azide and the activated alkyne into proximity, leading to a concerted or very rapid stepwise cycloaddition. This forms a six-membered copper-containing ring intermediate, often referred to as a copper metallacycle.

-

Ring Contraction and Product Formation: The metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.

Key Reaction Components and Optimization

The robustness of the CuAAC reaction is demonstrated by the wide variety of conditions under which it can be successfully performed. Optimization often involves tuning the following components.

-

Copper Source: The active catalyst is the copper(I) ion. This can be supplied directly from Cu(I) salts like CuI or CuBr. However, the most convenient and common method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent.

-

Reducing Agent: Sodium ascorbate is the most popular reducing agent for generating and maintaining the necessary Cu(I) oxidation state from a Cu(II) precursor. It is effective and generally biocompatible, though it can generate reactive oxygen species (ROS) in the presence of oxygen, a concern in bioconjugation that can be mitigated by ligands.

-

Ligands: Ligands play a critical role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, thereby increasing reaction efficiency and catalyst turnover. In biological applications, they are essential for accelerating the reaction at low reactant concentrations and reducing the cytotoxicity of copper. The choice of ligand depends on the solvent and substrates.

| Ligand | Full Name | Typical Use Case & Characteristics |

| TBTA | Tris(benzyltriazolylmethyl)amine | One of the first widely used ligands. Effective in organic solvents but has low aqueous solubility. |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | A water-soluble ligand ideal for bioconjugation. Protects biomolecules from ROS and accelerates the reaction. |

| BTTAA | 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | A highly effective water-soluble ligand that allows for reduced copper concentrations while maintaining high reaction efficiency. |

| BTTES | 2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraethanethiol | A ligand designed for enhanced biocompatibility and efficiency in cellular environments. |

-

Solvents: The CuAAC reaction is remarkably versatile in its solvent tolerance. Common solvents include t-butanol/water mixtures, DMSO, DMF, and pure aqueous buffers, making it highly adaptable for both organic synthesis and bioconjugation.

| Parameter | Typical Range/Value | Notes |

| Reactant Concentration | 10 µM - 1 M | Highly dependent on application; bioconjugations are often at low µM concentrations. |

| Azide:Alkyne Ratio | 1:1 to 1.2:1 | A slight excess of one reagent can drive the reaction to completion. |

| Copper Catalyst Loading | 0.1 - 10 mol% | For bioconjugation, copper is often used in stoichiometric amounts (e.g., 250 µM) to achieve maximal rates. |

| Ligand:Copper Ratio | 1:1 to 5:1 | A ratio of 5:1 is often used in bioconjugation to protect biomolecules. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically fast at ambient temperatures; heating may be required for sterically hindered substrates. |

| Reaction Time | < 1 to 24 hours | Highly dependent on substrates, concentrations, and catalyst system. |

| Yields | >90% | Generally very high for terminal alkynes. |

Applications in Drug Discovery and Bioconjugation

The reliability and bioorthogonality of the CuAAC reaction have made it an indispensable tool in pharmaceutical and biological sciences.

-

Drug Discovery: CuAAC chemistry accelerates the drug discovery process by enabling the rapid and efficient synthesis of large, diverse compound libraries for high-throughput screening. The resulting 1,2,3-triazole core is not just a passive linker; it is metabolically stable and can act as a bioisostere for amide bonds, improving physicochemical properties of drug candidates. It has been instrumental in lead optimization and the development of novel pharmacophores.

-

Bioconjugation: The ability to perform the CuAAC reaction in aqueous environments with minimal disruption to biological processes makes it ideal for bioconjugation. It is widely used to attach probes, tags (e.g., fluorophores, biotin), or therapeutic agents to biomolecules, including proteins, nucleic acids, and glycans on the surface of living cells. A key application is in the construction of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is precisely attached to a monoclonal antibody.

Experimental Protocols

The following protocols provide a starting point for performing the CuAAC reaction. Optimization may be required for specific substrates and applications.

This protocol is adapted for the synthesis of a small molecule triazole.

-

Reaction Setup: In a suitable flask, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

-

Reaction Initiation: Add the sodium ascorbate solution to the alkyne/azide mixture, followed immediately by the copper(II) sulfate solution.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

This protocol is a general guideline for labeling an alkyne-modified biomolecule with an azide-functionalized cargo (e.g., a fluorescent dye).

-

Prepare Stock Solutions:

-

Alkyne-Biomolecule: Prepare a solution in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Azide-Cargo: Prepare a concentrated stock solution in DMSO or DMF.

-

Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

-

Ligand (e.g., THPTA): 50 mM in deionized water.

-

Sodium Ascorbate (NaAsc): 100 mM in deionized water (prepare fresh).

-

-

Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order. The final concentrations are illustrative and should be optimized.

-

Add the alkyne-biomolecule solution.

-

Add the azide-cargo from its stock solution (e.g., to a final concentration of 100-200 µM).

-

Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to achieve final concentrations of 100 µM Cu and 500 µM ligand in a 500 µL reaction). Add this premix to the reaction tube.

-

Mix gently by pipetting.

-

-

Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

-

Incubation: Close the tube and incubate at room temperature for 1-2 hours. Gentle mixing on a rotator may be beneficial.

-

Purification: Purify the resulting bioconjugate to remove excess reagents and catalyst using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry - A Review [biosyn.com]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Basics of strain-promoted azide-alkyne cycloaddition (SPAAC)

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Core Principles of SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a robust method for covalently linking molecules in complex biological environments.[1][2] At its core, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition between an azide and a cyclooctyne, which results in a stable triazole linkage.[1][2]

The key innovation of SPAAC is the elimination of the need for a copper catalyst, which is often cytotoxic and limits the application of its predecessor, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), in living systems.[2] The reaction's driving force is the high ring strain (approximately 18 kcal/mol) inherent in cyclooctyne derivatives. This strain is released upon cycloaddition, significantly lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures and pH.

The "bioorthogonal" nature of SPAAC is crucial to its utility. The reacting partners—the azide and the strained alkyne—are abiotic functional groups that are non-reactive with and largely absent from native biological systems. This exquisite selectivity ensures that the ligation occurs exclusively between the intended molecules, preventing interference with essential biochemical processes. This makes SPAAC an invaluable tool for applications such as live-cell imaging, biomolecule labeling, and the synthesis of targeted therapeutics like antibody-drug conjugates (ADCs).

The Reaction Mechanism

The mechanism of SPAAC is a concerted [3+2] cycloaddition where the azide functions as a 1,3-dipole and the strained alkyne acts as the dipolarophile. The high energy of the cyclooctyne, resulting from its significant ring strain, allows the reaction to proceed spontaneously without any catalyst. The process forms a stable triazole ring, covalently linking the two molecules. Unlike CuAAC, the SPAAC reaction typically yields a mixture of regioisomers (1,4- and 1,5-substituted triazoles).

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical factor, especially for in vivo applications where low concentrations and dynamic processes are common. The reaction kinetics are typically second-order, and the rate is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The reactivity is highly dependent on the structure of the cyclooctyne, with various derivatives developed to optimize kinetics.

Factors influencing reaction rates include:

-

Cyclooctyne Structure: More strained or electronically activated cyclooctynes exhibit faster kinetics. Common derivatives include DBCO, BCN, DIBAC, and BARAC.

-

Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is advantageous for biological applications.

-

pH and Buffer: Reaction rates can be influenced by pH and the type of buffer used. For example, reactions in HEPES buffer at pH 7 have been shown to be faster than in PBS at the same pH.

-

Temperature: Higher temperatures generally increase reaction rates.

Table 1: Comparative Second-Order Rate Constants (k₂) for Common Bioorthogonal Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Typical k₂ (M⁻¹s⁻¹) |

|---|---|---|---|

| SPAAC | Benzyl Azide + BCN | Physiological | ~0.1 |

| SPAAC | Benzyl Azide + DBCO | Physiological | ~0.3 |

| SPAAC | Azide-labeled Chondrocytes + DIBAC-650 | In vivo tracking | 1.2 x 10⁻³ |

| SPAAC | Rho S144azF + Alexa488-DIBO | In-gel fluorescence | 62 ± 12 |

| CuAAC | Various | Copper(I) | 1 - 100 |

| Staudinger Ligation | Azide + Phosphine | Physiological | 10⁻³ - 10⁻² |

Note: Rate constants can vary significantly based on the specific azide, solvent, and temperature. Data compiled from multiple sources.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO with Azides)

| Buffer | pH | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|---|

| PBS | 7 | 25 / 37 | 0.32 - 0.85 |

| HEPES | 7 | 25 / 37 | 0.55 - 1.22 |

| DMEM | 7.4 (approx.) | 25 / 37 | 0.59 - 0.97 |

| RPMI | 7.4 (approx.) | 25 / 37 | 0.27 - 0.77 |

Data sourced from a study investigating the effects of buffer, pH, and temperature on SPAAC kinetics.

Experimental Protocols

Precise and reproducible protocols are essential for the successful application of SPAAC. Below are generalized methodologies for common SPAAC applications.

Protocol 1: General Bioconjugation of a Protein with a DBCO-labeled Molecule

This protocol describes the conjugation of an azide-modified protein to a small molecule functionalized with a DBCO group.

Materials:

-

Azide-functionalized protein (e.g., 1-5 mg/mL in PBS)

-

DBCO-functionalized small molecule (e.g., fluorescent dye)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., desalting column, size-exclusion chromatography)

Procedure:

-

Prepare Reactant Solutions:

-

Ensure the azide-protein solution is at a known concentration in PBS buffer.

-

Prepare a stock solution of the DBCO-functionalized small molecule in DMSO at a concentration of 1-10 mM.

-

-

Initiate the Reaction:

-

In a reaction vial, add the azide-protein solution.

-

While gently stirring, add the required volume of the DBCO-small molecule stock solution. A 5- to 20-fold molar excess of the DBCO molecule over the protein is typically recommended to drive the reaction to completion.

-

Ensure the final concentration of DMSO is kept below 10% (v/v) to maintain protein stability and integrity.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature or 4°C.

-

Incubation times can range from 1 to 24 hours, depending on the reactivity of the specific DBCO derivative and the concentrations of the reactants. The reaction progress can be monitored using techniques like UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.

-

-

Purification:

-

Once the reaction is complete, remove unreacted small molecules using a desalting column, size-exclusion chromatography (SEC), or dialysis against PBS.

-

-

Characterization:

-

Confirm the successful conjugation using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

Protocol 2: Surface Functionalization and Immobilization

This protocol outlines the immobilization of an alkyne-modified biomolecule onto a surface functionalized with azides.

Materials:

-

Glass or silicon substrates

-

Piranha solution (Caution: extremely corrosive)

-

6-Azidosulfonylhexyltriethoxysilane (or similar azido-silane)

-

Anhydrous toluene

-

DBCO-modified biomolecule

-

PBS, pH 7.4

Procedure:

-

Substrate Cleaning and Hydroxylation:

-